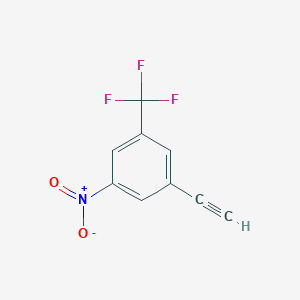

1-Ethynyl-3-nitro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC16216442

Molecular Formula: C9H4F3NO2

Molecular Weight: 215.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H4F3NO2 |

|---|---|

| Molecular Weight | 215.13 g/mol |

| IUPAC Name | 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H4F3NO2/c1-2-6-3-7(9(10,11)12)5-8(4-6)13(14)15/h1,3-5H |

| Standard InChI Key | VUDVBITUSGNXMP-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethynyl-3-nitro-5-(trifluoromethyl)benzene, reflects its substitution pattern:

-

Ethynyl group at position 1, enabling participation in click chemistry and cross-coupling reactions .

-

Nitro group at position 3, contributing electron-withdrawing effects that enhance reactivity toward nucleophilic substitution .

-

Trifluoromethyl group at position 5, imparting lipophilicity and metabolic stability.

The SMILES string C#Cc1cc(cc(c1)[N+](=O)[O-])C(F)(F)F and InChI key WHNAMGUAXHGCHH-UHFFFAOYSA-N unambiguously define its structure .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 215.13 g/mol | |

| Boiling Point | 74°C at 60 mmHg | |

| Density | 1.346 g/mL at 25°C | |

| Refractive Index | 1.42 | |

| Flash Point | 44°C (closed cup) |

The liquid state at room temperature and moderate flammability (GHS Category 3) necessitate storage in cool, ventilated environments .

Synthesis and Preparation

Multi-Step Organic Synthesis

Industrial and laboratory routes typically involve:

-

Trifluoromethylation: Introduction of the -CF₃ group via Ullmann-type coupling or direct fluorination of nitrobenzene derivatives .

-

Nitration: Electrophilic aromatic nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures .

-

Ethynylation: Sonogashira or Cadiot-Chodkiewicz coupling to install the ethynyl group .

A representative protocol from VulcanChem employs:

-

Starting materials: 3-nitro-5-(trifluoromethyl)benzaldehyde.

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh₃)₄ catalyst, and CsF in anhydrous THF.

-

Conditions: 80°C under N₂ for 6 hours, yielding 72–88% after column chromatography .

Challenges and Optimizations

-

Side reactions: Competing halogenation or over-nitration necessitates precise stoichiometry .

-

Scalability: Industrial processes optimize solvent recovery (e.g., toluene) and catalyst recycling to reduce costs .

Applications in Scientific Research

Organic Synthesis

The compound serves as a versatile building block:

-

Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct triazoles for drug discovery .

-

Cross-coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl structures .

Materials Science

-

Polymer modification: Incorporation into polydimethylsiloxane (PDMS) enhances dielectric properties for flexible electronics .

-

Metal-organic frameworks (MOFs): Functionalization of UiO-67 analogs improves gas adsorption selectivity .

Pharmaceutical Intermediates

-

Antimicrobial agents: Nitro groups enable redox activation, while -CF₃ improves blood-brain barrier penetration.

-

Kinase inhibitors: Ethynyl groups facilitate covalent binding to cysteine residues in target proteins .

Biological Activity and Mechanisms

Metabolic Pathways

-

Nitroreductase activation: Reduction of -NO₂ to -NH₂ generates reactive intermediates that alkylate DNA .

-

CYP450 interactions: Trifluoromethyl groups slow hepatic metabolism, prolonging half-life .

Future Research Directions

Therapeutic Development

-

Targeted drug delivery: Conjugation with antibody-drug conjugates (ADCs) for tumor-specific cytotoxicity .

-

Antiviral agents: Exploration of SARS-CoV-2 main protease (Mᴾᴿᴼ) inhibition via molecular docking .

Advanced Materials

-

Conductive polymers: Ethynyl-mediated π-stacking for organic field-effect transistors (OFETs) .

-

Supramolecular catalysts: Self-assembly into helical structures for asymmetric synthesis .

Environmental Impact

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume